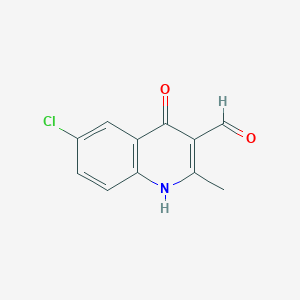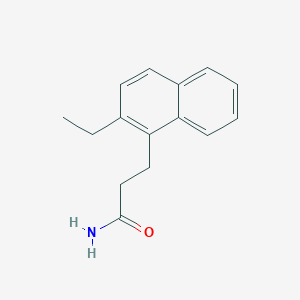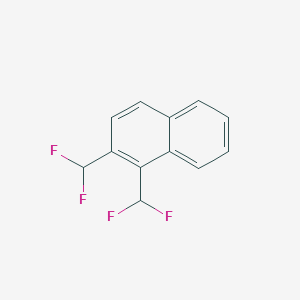
1,2-Bis(difluoromethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(difluoromethyl)naphthalene is an organic compound with the molecular formula C12H8F4 It is a derivative of naphthalene, where two hydrogen atoms at the 1 and 2 positions are replaced by difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(difluoromethyl)naphthalene can be synthesized through various methods involving difluoromethylation reactions. One common approach is the use of difluorocarbene precursors, such as FSO2CF2CO2TMS, CF2N2, and HCF2SO2R, which generate difluorocarbene under neutral or basic conditions. These reagents can insert difluorocarbene into C-H bonds of naphthalene to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale difluoromethylation reactions using transition-metal catalysts. These catalysts facilitate the selective incorporation of difluoromethyl groups into the naphthalene ring, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(difluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl-substituted naphthoquinones.
Reduction: Reduction reactions can convert the difluoromethyl groups to methyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the difluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under appropriate conditions.
Major Products Formed
Oxidation: Difluoromethyl-substituted naphthoquinones.
Reduction: Methyl-substituted naphthalenes.
Substitution: Halogenated or nucleophile-substituted naphthalenes.
Scientific Research Applications
1,2-Bis(difluoromethyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex fluorinated compounds.
Biology: Investigated for its potential as a probe in biological systems due to its unique fluorine atoms, which can be detected using NMR spectroscopy.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing fluorinated pharmaceuticals.
Mechanism of Action
The mechanism by which 1,2-Bis(difluoromethyl)naphthalene exerts its effects involves the interaction of its difluoromethyl groups with various molecular targets. The difluoromethyl groups can participate in hydrogen bonding, altering the compound’s reactivity and interaction with other molecules. This can influence the compound’s behavior in chemical reactions and its potential biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2-Difluoronaphthalene: Similar structure but with fluorine atoms instead of difluoromethyl groups.
1,2-Bis(trifluoromethyl)naphthalene: Contains trifluoromethyl groups, leading to different chemical properties.
2-(Difluoromethyl)naphthalene: Similar but with only one difluoromethyl group at the 2-position.
Uniqueness
1,2-Bis(difluoromethyl)naphthalene is unique due to the presence of two difluoromethyl groups, which impart distinct electronic and steric effects compared to other fluorinated naphthalenes.
Properties
Molecular Formula |
C12H8F4 |
|---|---|
Molecular Weight |
228.18 g/mol |
IUPAC Name |
1,2-bis(difluoromethyl)naphthalene |
InChI |
InChI=1S/C12H8F4/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6,11-12H |
InChI Key |
VEXINVAPAJSMFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


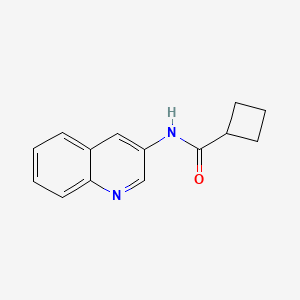
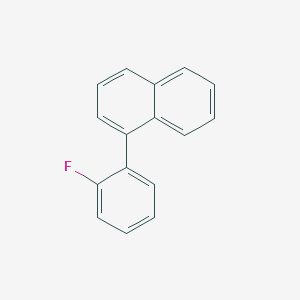
![1-(5-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15067594.png)
![1-Bromo-3-ethylimidazo[1,5-a]pyridine](/img/structure/B15067605.png)
![Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylicacid](/img/structure/B15067608.png)
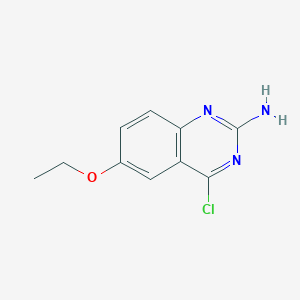

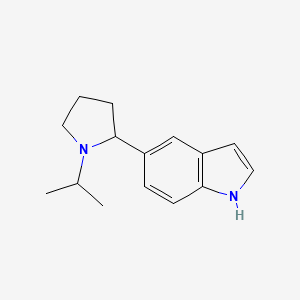

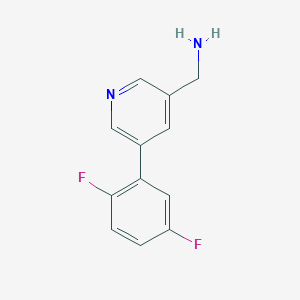
![4-(Methylthio)benzo[g]quinazoline](/img/structure/B15067672.png)
![2-Spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylacetonitrile](/img/structure/B15067674.png)
